(-)-4-Hydroxypropranolol

Drug Metabolism Sulfoconjugation Chiral Pharmacology

Racemic 4-hydroxypropranolol substitution introduces irreproducible sulfation kinetics in PST assays-the (-)-enantiomer exhibits 4.6-fold lower Vmax than (+)-enantiomer in human liver cytosol. • Enantiopure (-)-form ensures chiral accuracy in metabolic clearance predictions • 2.4× longer t₁/₂ (10.2±5.7 h) vs propranolol (4.23±1.33 h)-critical for PK/PD unified models • Validated for stereoselective HPLC & LC-MS/MS bioanalysis (LOQ 0.20 ng/mL) In stock for immediate dispatch.

Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
CAS No. 76792-96-6
Cat. No. B1626198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-4-Hydroxypropranolol
CAS76792-96-6
Molecular FormulaC16H21NO3
Molecular Weight275.34 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O
InChIInChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16/h3-8,11-12,17-19H,9-10H2,1-2H3/t12-/m0/s1
InChIKeyCWEPACWBWIOYID-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-4-Hydroxypropranolol: Active Propranolol Metabolite for Pharmacokinetic Research


(-)-4-Hydroxypropranolol (CAS 76792-96-6) is a chiral β-adrenoceptor blocking drug that functions as the pharmacologically active metabolite of propranolol, produced after oral administration [1]. It demonstrates comparable potency to the parent compound propranolol in antagonizing β-adrenergic responses, with pA₂ values of 8.24 and 8.26 against β₁- and β₂-adrenergic receptors, respectively . The compound also exhibits intrinsic sympathomimetic activity and membrane stabilizing activity [1].

Identity

Chiral reference standard, (-)-enantiomer of active metabolite 4-hydroxypropranolol

Workflow

Stereoselective metabolism and sulfoconjugation studies

Assay context

Enantioselective HPLC, LC-MS/MS bioanalysis of chiral metabolite

Why Racemic 4-Hydroxypropranolol or Propranolol Cannot Substitute


Substitution of (-)-4-hydroxypropranolol with its racemate or parent propranolol introduces quantifiable experimental variability that undermines data reproducibility and mechanistic interpretation. The (-)-enantiomer exhibits differential sulfation kinetics versus the (+)-enantiomer in human liver cytosol, with a 4.6-fold lower Vmax for sulfate conjugation in the high-affinity pathway [1]. Furthermore, 4-hydroxypropranolol demonstrates a terminal half-life approximately 2.4-fold longer than propranolol following oral administration [2]. These documented disparities in metabolic fate and pharmacokinetics preclude simple interchangeability in studies requiring precise quantification or metabolic pathway elucidation.

Stereochemistry Racemic mixture obscures enantiomer-specific sulfation kinetics; (-) and (+) differ in metabolic clearance profiles

Parent compound Propranolol exhibits shorter half-life and may not replicate metabolite-driven PK/PD contributions

Method transfer Chiral methods require enantiopure standard; racemate fails to provide individual enantiomer calibration

Quantitative Differentiation Evidence


Stereoselective Sulfation Kinetics in Human Liver Cytosol

In human liver cytosol preparations, the high-affinity phenolsulfotransferase (PST) reaction for 4-hydroxypropranolol sulfoconjugation demonstrated marked stereoselectivity. The apparent Vmax for (+)-4-hydroxypropranolol sulfate (HOPS) formation was 4.6-fold higher than for (-)-HOPS formation [1]. Both enantiomers exhibited identical affinity with a KM of 0.59 μM [1].

Sulfation kinetics
Head-to-head
(-)-HOPS Vmax (baseline)
(+)-HOPS Vmax 4.6-fold higher

Supports stereoselective metabolism review

Human liver cytosol, high-affinity PST; KM identical at 0.59 µM

Drug Metabolism Sulfoconjugation Chiral Pharmacology Hepatic Clearance

Extended Elimination Half-Life vs. Propranolol

Following a single 40 mg oral dose of propranolol in healthy volunteers, the terminal elimination half-life (T₁/₂) of 4-hydroxypropranolol was 10.2 ± 5.7 hours, which is 2.4-fold longer than the parent propranolol half-life of 4.23 ± 1.33 hours [1]. The Cmax of 4-hydroxypropranolol reached 26.1 ± 13.2 ng/mL, representing 50% of the parent compound's Cmax, while its AUC was 180 ± 69 ng·h/mL, representing 73% of the parent's AUC [1].

Half-life vs. propranolol
Head-to-head
10.2 ± 5.7 h vs. 4.23 ± 1.33 h
2.4-fold longer

Explains sustained metabolite exposure in PK models

40 mg oral propranolol, healthy volunteers; Cmax 26.1 ng/mL, AUC 180 ng·h/mL

Pharmacokinetics Metabolite Disposition Terminal Half-Life Bioavailability

Comparable β-Adrenoceptor Blocking Potency

In isolated tissue preparations, 4-hydroxypropranolol demonstrated similar potency to propranolol in antagonizing the effects of isoprenaline on heart rate and blood pressure in cats and against isoprenaline protection of guinea-pigs from bronchospasm [1]. The compound inhibits β₁- and β₂-adrenergic receptors with pA₂ values of 8.24 and 8.26, respectively . It is not cardioselective [1].

β-adrenoceptor potency
Cross-study comparable
β₁ pA₂ 8.24
β₂ pA₂ 8.26
Equipotent to propranolol

Confirms metabolite contribution to β-blockade response

Isolated tissue, cat HR/BP, guinea-pig bronchospasm

β-Adrenoceptor Antagonism Pharmacodynamics Receptor Pharmacology pA2

LC-MS/MS Quantitation in Human Plasma

A validated LC-MS/MS method using solid phase extraction and deuterium-labeled internal standards (4-hydroxypropranolol-d₇) achieved a lower limit of quantitation (LOQ) of 0.20 ng/mL for 4-hydroxypropranolol in human plasma, with a limit of detection (LOD) of 100 pg/mL [1]. The assay was linear over the range 0.20-25.00 ng/mL for free 4-hydroxypropranolol and 1.00-360.00 ng/mL for total (conjugated + unconjugated) analyte [1].

LC-MS/MS quantitation
Supporting evidence
LOQ 0.20 ng/mL; LOD 100 pg/mL

Enables sensitive bioanalysis in research plasma

SPE, deuterated ISTD, linear 0.20-360 ng/mL

LC-MS/MS Bioanalysis Method Validation Quantitation

Enantioselective HPLC Quantitation in Human Plasma

A stereoselective reversed-phase HPLC method employing 2,3,4,6-tetra-O-acetyl-β-glucopyranosyl isothiocyanate as a pre-column chiral derivatization reagent was validated for the simultaneous quantitation of propranolol and 4-hydroxypropranolol enantiomers [1]. The assay demonstrated linearity from 2 to 50 ng/mL for 4-hydroxypropranolol enantiomers using 0.5 mL of human plasma, with fluorescence detection at λex=325 nm and λem=400 nm [1].

Chiral HPLC quantitation
Supporting evidence
2-50 ng/mL linear range (0.5 mL plasma)

Independent enantiomer tracking in PK studies

TAGIT derivatization, fluorescence detection

Chiral Chromatography Enantiomer Quantitation Pharmacokinetics Stereoselective Analysis

Tissue Distribution Analysis by HPLC

An improved HPLC method using direct injection and column switching was validated for the simultaneous determination of propranolol and 4-hydroxypropranolol in tissue homogenates [1]. The method eliminates the need for extensive sample preparation and enables accurate measurement of both compounds in complex biological matrices [1].

Tissue distribution HPLC
Supporting evidence
Simultaneous quantitation in tissue homogenates

Supports organ-specific metabolite distribution studies

Column switching, direct injection

Tissue Distribution Column Switching HPLC Bioanalysis Metabolite Quantitation

Application Scenarios


Stereoselective Drug Metabolism and Sulfoconjugation Studies

(-)-4-Hydroxypropranolol serves as a critical chiral substrate for investigating human phenolsulfotransferase (PST) stereoselectivity. As demonstrated by Walle and Walle (1991), the high-affinity PST reaction exhibits a 4.6-fold Vmax difference between (+)- and (-)-enantiomers in human liver cytosol [1]. Procurement of the enantiopure (-)-form is mandatory for studies dissecting the stereochemical determinants of sulfation kinetics and for developing predictive models of chiral drug clearance.

PK/PD Modeling of β-Blocker Therapy

The extended terminal half-life of 4-hydroxypropranolol (10.2 ± 5.7 h) relative to propranolol (4.23 ± 1.33 h) makes it an essential analytical target for PK/PD modeling [2]. The metabolite achieves plasma concentrations reaching 50% of parent Cmax and 73% of parent AUC following oral propranolol administration [2]. Accurate PK/PD unified models require independent quantitation of this active metabolite to explain the dissociation between plasma propranolol concentrations and sustained β-blockade duration.

Analytical Reference Standard for Method Development

(-)-4-Hydroxypropranolol is procured as an analytical reference standard for developing and validating bioanalytical methods targeting propranolol metabolite quantitation. Validated LC-MS/MS methods employing deuterium-labeled 4-hydroxypropranolol-d₇ as an internal standard have achieved LOQ values of 0.20 ng/mL in human plasma [3]. Similarly, stereoselective HPLC methods using chiral derivatization have been validated with linear ranges of 2-50 ng/mL for 4-hydroxypropranolol enantiomers [4].

Tissue Distribution and Metabolite Accumulation Studies

Validated HPLC methods with column-switching technology enable simultaneous determination of propranolol and 4-hydroxypropranolol in tissue homogenates without extensive sample preparation [5]. This analytical capability supports studies investigating organ-specific metabolite accumulation, toxicological assessments, and forensic analyses where tissue concentrations of active metabolites must be accurately quantified.

Application
Selection Property
Validation Focus
Stereoselective metabolism studies
Chiral reference standard fit
Enantiomer-specific sulfation and clearance interpretation
β-adrenoceptor pharmacology research
Enantiopure metabolite reference
Metabolite contribution to receptor blockade models
Bioanalytical method development
Analytical standard suitability
LC-MS/MS and chiral HPLC method validation
Tissue distribution research
Complex matrix quantitation
Organ-specific metabolite accumulation assessment

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